2-Chloroethyl chloroformate
Overview
Description
2-Chloroethyl chloroformate is a chemical compound that serves as an important intermediate in organic synthesis. It is used in the preparation of various pharmaceuticals, agrochemicals, and other organic compounds. The compound is known for its reactivity and is involved in the formation of carbonates and carbamates, which are valuable in the synthesis of a wide range of chemical products.
Synthesis Analysis
The synthesis of 2-chloroethyl chloroformate and related compounds can be achieved through various methods. For instance, chloroform has been used as a carbon monoxide source in palladium-catalyzed aminocarbonylation reactions to produce biologically potent 2-amidoimidazopyridine scaffolds . Additionally, a photo-on-demand in situ synthesis method has been reported, where chloroformates are generated from a chloroform solution containing a primary alkyl alcohol, which can then be converted to carbonates and carbamates .
Molecular Structure Analysis
The molecular structure and conformational properties of chloroformate compounds have been studied using techniques such as gas-phase electron diffraction (GED) and quantum-chemical calculations. For example, the structure of 2,2,2-trichloroethyl chloroformate has been determined, revealing the presence of two conformers with different symmetries. Theoretical studies have provided insights into the molecular properties, such as ionization potential and chemical hardness .
Chemical Reactions Analysis
Chloroformates are versatile reagents in chemical reactions. They have been used in the synthesis of various substituted furans through regioselective cyclization reactions . Moreover, ethyl-2-(2-chloroethyl)acrylate, a related compound, has been utilized as a versatile α-cyclopropylester cation synthon in Michael addition-induced cyclization reactions to produce functionalized cyclopropane esters . Chloroform itself has been employed in the synthesis of organochlorine compounds and polycarbonates through photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroethyl chloroformate and related compounds are influenced by their molecular structure. The reactivity of these compounds is a key characteristic that makes them valuable in organic synthesis. For instance, the stereoselective synthesis of α-trichloromethyl amines from chloroform has been achieved, demonstrating the potential for creating chiral compounds . The synthesis of 2-chloroethylamine hydrochloride has been optimized to achieve high yields and purity, indicating the practicality of using chloroform as a solvent in these reactions .
Scientific Research Applications
Degradation Studies The degradation of chloroform using plasma corona discharge in a needle-plate reactor has been explored. Remarkably, a chloroform concentration of 200 mg/L was completely degraded within 10 minutes of treatment. This study shed light on the significant parameters affecting the degradation rate, such as input voltage, pH, and conductivity. It also identified various intermediates formed during the process, providing a comprehensive understanding of the reductive and oxidative degradation pathways of chloroform (Jerin Jose et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDJQGVOFZBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID2060832 | |
Record name | 2-Chloroethyl chloroformate | |
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Molecular Weight |
142.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroethyl chloroformate is a liquid. (EPA, 1998), Colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline] | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | Chloroethyl chloroformate | |
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Boiling Point |
312.3 °F at 760 mmHg (EPA, 1998), 155 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | CHLOROETHYL CHLOROFORMATE | |
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Solubility |
Insol in cold water, Sol in alcohol, ether, acetone, benzene | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Density |
1.3847 (EPA, 1998) - Denser than water; will sink, 1.3847 @ 20 °C/4 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | CHLOROETHYL CHLOROFORMATE | |
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Vapor Pressure |
13 mm Hg at 48-49 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Product Name |
2-Chloroethyl chloroformate | |
Color/Form |
Colorless liquid | |
CAS RN |
627-11-2 | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | Carbonochloridic acid, 2-chloroethyl ester | |
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Record name | Chloroethyl chloroformate | |
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Record name | Carbonochloridic acid, 2-chloroethyl ester | |
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Record name | 2-Chloroethyl chloroformate | |
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Record name | 2-chloroethyl chloroformate | |
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Record name | 2-CHLOROETHYL CHLOROFORMATE | |
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Record name | CHLOROETHYL CHLOROFORMATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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